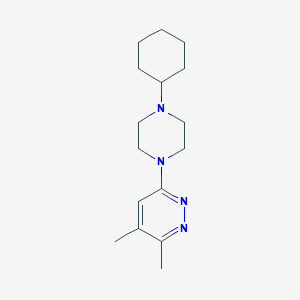![molecular formula C12H14FN3O2 B12270643 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B12270643.png)
1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide est un composé chimique qui appartient à la classe des dérivés de la pyrrolidine. Ce composé est caractérisé par la présence d'un groupe fluorophényle lié à un cycle pyrrolidine, qui est en outre substitué par un groupe carbohydrazide. La structure unique de ce composé le rend intéressant dans divers domaines de la recherche scientifique, y compris la chimie, la biologie et la médecine.
Méthodes De Préparation
La synthèse du 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que le chlorure de 4-fluorobenzyl et l'acide pyrrolidine-3-carboxylique.
Conditions de réaction : Les conditions de réaction impliquent souvent l'utilisation d'une base, telle que l'hydroxyde de sodium, pour faciliter la réaction de substitution nucléophile entre le chlorure de 4-fluorobenzyl et l'acide pyrrolidine-3-carboxylique.
Formation d'un intermédiaire : Le produit intermédiaire, l'acide 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carboxylique, est ensuite soumis à d'autres réactions pour introduire le groupe carbohydrazide.
Produit final : L'étape finale implique la réaction de l'intermédiaire avec l'hydrate d'hydrazine dans des conditions contrôlées pour donner du 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide.
Analyse Des Réactions Chimiques
Le 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour donner des dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution, où le groupe fluorophényle peut être remplacé par d'autres substituants à l'aide de réactifs et de conditions appropriés.
Hydrolyse : Les réactions d'hydrolyse peuvent être effectuées en milieu acide ou basique pour décomposer le composé en ses parties constitutives.
Applications De Recherche Scientifique
Le 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide a plusieurs applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, notamment dans le développement de nouveaux médicaments pour traiter diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action du 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature des interactions du composé avec les composants cellulaires.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
Le 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide peut être comparé à d'autres composés similaires, tels que :
Dérivés de la pyrrolidine : Des composés comme la pyrrolidine-2-one et les pyrrolidine-2,5-diones partagent des similitudes structurales avec le 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide, mais diffèrent dans leurs groupes fonctionnels et leurs activités biologiques.
Composés fluorophényliques : D'autres composés substitués par le fluorophényle, tels que la 4-fluorobenzylamine et l'alcool 4-fluorobenzylique, présentent des caractéristiques structurales similaires mais des propriétés chimiques et biologiques distinctes.
Dérivés de la carbohydrazide : Des composés comme la carbohydrazide et ses dérivés présentent des tendances de réactivité similaires, mais diffèrent dans leur structure globale et leurs applications.
L'unicité du 1-[(4-Fluorophényl)méthyl]-5-oxopyrrolidine-3-carbohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confère une réactivité chimique et des activités biologiques potentielles distinctes.
Propriétés
Formule moléculaire |
C12H14FN3O2 |
|---|---|
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazide |
InChI |
InChI=1S/C12H14FN3O2/c13-10-3-1-8(2-4-10)6-16-7-9(5-11(16)17)12(18)15-14/h1-4,9H,5-7,14H2,(H,15,18) |
Clé InChI |
LICJYLAUDKJLTA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12270568.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12270570.png)
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)
![1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12270578.png)
![4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12270594.png)
![4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12270596.png)
![N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12270597.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12270610.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)

![4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12270621.png)
![N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270622.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12270626.png)
![[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B12270628.png)
